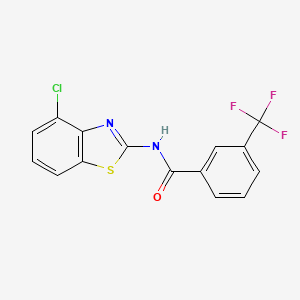

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzothiazole moiety substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position of the benzamide ring. This compound belongs to a class of heterocyclic amides known for their diverse biological activities, including pesticidal and antimicrobial properties . The synthesis of such compounds typically involves coupling substituted benzoyl chlorides with aminobenzothiazoles. For instance, analogous structures like N-(benzothiazol-2-yl)-3-chlorobenzamide have been synthesized via reactions between 3-chlorobenzoyl isothiocyanate and 2-aminobenzothiazole, followed by purification through column chromatography . The presence of electron-withdrawing groups (e.g., Cl, CF₃) enhances stability and influences intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical for biological activity .

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVYCKQPBHAVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current findings on its biological activity, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its bioactivity. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 31.25 | Superior to chloramphenicol |

| Escherichia coli | 62.50 | Comparable to ciprofloxacin |

| Candida albicans | 200 | Inferior to amphotericin B |

The compound exhibited significant activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL, outperforming standard antibiotics like chloramphenicol .

Anti-inflammatory Activity

Research indicates that this compound acts as a CXCR2 inhibitor, which is crucial in the treatment of inflammation-related conditions. The compound has shown promise in reducing inflammatory responses in various models.

Case Study: In Vivo Anti-inflammatory Effects

In a recent study, the compound was tested on animal models for its anti-inflammatory effects. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in microbial growth and inflammation.

- Enzyme Inhibition : The compound inhibits key enzymes in bacterial cell wall synthesis.

- Receptor Modulation : It modulates CXCR2 receptors involved in inflammatory pathways.

Safety and Toxicity Profile

While the compound shows considerable promise, understanding its safety profile is crucial for future therapeutic applications. Preliminary toxicity studies indicate that it has a favorable safety margin at therapeutic doses; however, further studies are needed to fully elucidate its toxicological profile .

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds containing benzothiazole moieties exhibit cytotoxic properties against various cancer cell lines. In particular, the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further drug development.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole showed promising activity against breast cancer cells, suggesting that modifications such as the introduction of trifluoromethyl groups could enhance efficacy and selectivity against tumor cells .

Agrochemicals

The compound has also been explored for use as a pesticide or herbicide. The presence of the benzothiazole ring is known to impart fungicidal properties, making it suitable for agricultural applications.

Case Study : Research conducted by agricultural scientists indicated that benzothiazole derivatives exhibited significant antifungal activity against pathogens affecting crops. The study highlighted the effectiveness of introducing halogen substituents, such as chlorine and trifluoromethyl groups, to improve biological activity .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and coatings with enhanced thermal stability and chemical resistance. The incorporation of benzothiazole units into polymer matrices has shown to improve mechanical properties.

Case Study : A recent investigation into polymer composites revealed that adding this compound resulted in improved thermal degradation temperatures compared to standard polymers. This property is particularly beneficial for applications requiring high-performance materials .

Data Tables

Chemical Reactions Analysis

Synthetic Formation via Cyclization and Amidation

The compound is synthesized through a multi-step route involving:

-

Benzothiazole ring formation : Cyclization of 2-aminothiophenol with electrophilic reagents (e.g., chloroacetyl chloride) under acidic conditions .

-

Chlorination : Electrophilic aromatic substitution at the 4-position of the benzothiazole using chlorinating agents like Cl₂/AlCl₃.

-

Amidation : Coupling of 3-(trifluoromethyl)benzoyl chloride with the 2-amino group of 4-chlorobenzothiazole in dichloromethane (DCM) with Cs₂CO₃ as a base, achieving yields up to 93% .

Table 1: Key Synthetic Steps and Conditions

Electrophilic Aromatic Substitution

The electron-deficient benzothiazole ring directs electrophiles to the 6-position due to the chloro group’s meta-directing effect. Examples include:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 50°C introduces a nitro group at C6 .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives for further functionalization .

Nucleophilic Reactions at the Amide Group

The amide bond undergoes hydrolysis under strong acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleaves to 3-(trifluoromethyl)benzoic acid and 4-chloro-1,3-benzothiazol-2-amine .

-

Basic hydrolysis (NaOH, 80°C): Produces the corresponding carboxylate salt.

Table 2: Hydrolysis Reaction Outcomes

| Condition | Products | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6h | 3-(trifluoromethyl)benzoic acid + amine | 72 | |

| 2M NaOH, 80°C, 4h | Sodium carboxylate + amine | 68 |

Functionalization of the Trifluoromethyl Group

The -CF₃ group participates in:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts -CF₃ to -CHF₂, though partial decomposition of the benzothiazole ring may occur.

-

Radical reactions : Photochemical conditions (UV light, initiators) enable C-F bond activation for cross-coupling.

Oxidation Reactions

-

Benzothiazole ring oxidation : Treatment with KMnO₄ in acidic medium cleaves the thiazole ring to form sulfonic acid derivatives .

-

Amide oxidation : Rare under standard conditions but achievable with strong oxidants like RuO₄, yielding nitro intermediates .

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) induces C-Cl bond cleavage, forming des-chloro byproducts.

-

Thermal stability : Decomposes above 250°C via simultaneous loss of -Cl and -CF₃ groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Findings:

Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like N-(benzothiazol-2-yl)-3-chlorobenzamide. This property is critical for membrane penetration in pesticidal applications .

Benzothiazole vs. This rigidity may improve target-binding specificity .

Amide vs. Thiourea Linkers : Unlike thiourea-linked derivatives (e.g., compounds in ), the amide bond in the target compound reduces susceptibility to hydrolysis, enhancing chemical stability .

Physicochemical Properties

- Hydrogen Bonding : The amide group in the target compound participates in N–H⋯N and N–H⋯O interactions, akin to N-(benzothiazol-2-yl)-3-chlorobenzamide, which forms planar structures stabilized by intermolecular hydrogen bonds .

Research Findings and Implications

- Synthetic Feasibility : The target compound can be synthesized using methods similar to those for N-(benzothiazol-2-yl)-3-chlorobenzamide, with 3-trifluoromethylbenzoyl chloride as a starting material .

- Optimization Strategies : Introducing polar groups (e.g., hydroxyl or methoxy) could balance hydrophobicity for improved solubility without compromising activity.

Q & A

What are the optimized synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be tailored to improve yield and purity?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core, followed by amidation. Key steps include:

- Thiazole ring formation: Reacting 2-amino-4-chlorobenzothiazole with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (ice bath, dichloromethane/water biphasic system, sodium carbonate as base) .

- Purification: Column chromatography or recrystallization from methanol/water mixtures to isolate the product.

Optimization Strategies:

- Temperature control: Maintaining 0–5°C during acylation minimizes side reactions (e.g., hydrolysis of acyl chloride) .

- Solvent selection: Dichloromethane enhances solubility of intermediates, while diethyl ether aids in precipitating the product .

- Monitoring: Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.